1,5-di-3-Pyridinyl-1,4-pentadien-3-one dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1,5-di-3-Pyridinyl-1,4-pentadien-3-one dihydrochloride typically involves the reaction of pyridine derivatives with appropriate dienone precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,5-di-3-Pyridinyl-1,4-pentadien-3-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings or the pentadienone core are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
1,5-di-3-Pyridinyl-1,4-pentadien-3-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1,5-di-3-Pyridinyl-1,4-pentadien-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death. The compound’s effects are mediated through its interaction with cellular proteins and enzymes, leading to the activation of apoptotic pathways .
Comparison with Similar Compounds
1,5-di-3-Pyridinyl-1,4-pentadien-3-one dihydrochloride can be compared with other similar compounds, such as:
1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one: This compound has a similar pentadienone core but different substituents on the aromatic rings.
1,5-Diphenyl-1,4-pentadien-3-one: Another compound with a pentadienone core but with phenyl groups instead of pyridine rings. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O.2ClH/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14;;/h1-12H;2*1H/b7-5+,8-6+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTICSGFTFHUXII-ZHINHYBUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)/C=C/C2=CN=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704582 | |
Record name | (1E,4E)-1,5-Di(pyridin-3-yl)penta-1,4-dien-3-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916427-61-7 | |
Record name | (1E,4E)-1,5-Di(pyridin-3-yl)penta-1,4-dien-3-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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